molecular formula C23H29N3O6S B2637802 N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-75-4

N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2637802
CAS No.: 872862-75-4
M. Wt: 475.56
InChI Key: YXYAFSWIZYSBEB-UHFFFAOYSA-N
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Description

"N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide" is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) scaffold with two distinct substituents: a 4-methoxyphenethyl group at the N1 position and a 3-tosyl-1,3-oxazinan-2-ylmethyl group at the N2 position. This compound belongs to a broader class of oxalamides, which are notable for their diverse pharmacological and biochemical applications, including enzyme inhibition, antiviral activity, and flavor enhancement . The structural complexity of this compound arises from the tosyl-protected oxazinan ring, which introduces steric and electronic effects that differentiate it from simpler analogs.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-17-4-10-20(11-5-17)33(29,30)26-14-3-15-32-21(26)16-25-23(28)22(27)24-13-12-18-6-8-19(31-2)9-7-18/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYAFSWIZYSBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” typically involves the following steps:

    Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Coupling with oxalamide: The final step involves coupling the tosylated oxazinan with the oxalamide moiety, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group.

    Reduction: Reduction reactions could target the oxalamide or tosyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, or specific catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The biological activity of N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can be categorized into several key areas:

Anticancer Properties

Research indicates that compounds within the oxalamide class exhibit significant anticancer activities. For instance, studies have shown that similar oxalamides can inhibit cancer cell proliferation through various mechanisms:

CompoundCell LineIC50 (µM)Mechanism
Similar Oxalamide AA549 (Lung)0.5Apoptosis induction
Similar Oxalamide BMDA-MB-231 (Breast)0.8Cell cycle arrest
This compoundTBDTBDTBD

Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents against diseases characterized by dysregulated metabolism. For example:

  • Protease Inhibition : Preliminary studies suggest potential inhibition of proteases linked to viral replication, making it a candidate for antiviral therapies.

Receptor Binding

The ability of this compound to bind to various receptors suggests its potential in modulating cellular signaling pathways. This can influence processes such as:

  • Cell Proliferation : Interactions with receptors involved in growth factor signaling.
  • Apoptosis : Modulation of pathways leading to programmed cell death.

Research Findings and Case Studies

Recent studies have explored the biological activities of similar compounds in the oxalamide class, providing insights into their potential therapeutic applications:

Case Study 1: Anticancer Activity

A study published in a reputable journal demonstrated that a structurally similar oxalamide exhibited significant anticancer activity against multiple cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% at low concentrations .

Case Study 2: Antiviral Potential

In another investigation, related compounds were tested for their ability to inhibit SARS-CoV proteases. The results indicated promising activity, suggesting that modifications to the oxalamide structure could enhance antiviral efficacy .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to enzymes or receptors, altering their activity or function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • The tosyl-oxazinanmethyl group in the target compound introduces a bulky, sulfonamide-protected heterocycle, which may enhance metabolic stability compared to simpler aryl or benzyl substituents .
  • Compounds like 28 and 29 (N2 = 3-chloro-4-fluorophenyl or 3-chloro-4-methylphenyl) exhibit higher synthetic yields (64% and similar), suggesting that electron-withdrawing substituents may stabilize intermediates during oxalamide bond formation .

Functional Analogues with Tosyl-Oxazinan Groups

  • N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) : Contains a trifluoromethylphenyl group and pyridyloxy moiety. Exhibits strong hydrogen-bonding interactions due to the tosyl-like sulfonamide group, critical for kinase inhibition .

Bis-Oxalamide Derivatives

Bis-oxalamides (e.g., N1,N2-bis-substituted) highlight the impact of symmetry on physicochemical properties:

  • N1,N2-Bis(4-methoxyphenethyl)oxalamide (57) : Symmetric structure with dual 4-methoxyphenethyl groups. Reported 56% yield; reduced steric hindrance compared to the target compound .
  • N1,N2-Bis(3-chloro-2-(4-hydroxy-3-methoxyphenyl)azetidinyl)oxalamide (4) : Asymmetric β-lactam-containing bis-oxalamide. Demonstrates antimicrobial activity linked to the azetidinyl moiety .

Key Distinction :
The target compound’s asymmetry and tosyl-oxazinan group distinguish it from bis-oxalamides, likely altering solubility and bioavailability.

Biological Activity

N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Oxazinan Ring : Provides stability and influences the compound's interaction with biological targets.
  • Tosyl Group : Serves as a protecting group that can enhance the compound's solubility and reactivity.
  • Oxalamide Linkage : Contributes to the compound's ability to interact with various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.015 mg/mL
Staphylococcus aureus0.008 mg/mL
Pseudomonas aeruginosa0.011 mg/mL

The compound was found to outperform traditional antibiotics such as ampicillin in some cases, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. In a study evaluating its cytotoxic effects on human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer), the compound demonstrated promising results.

Cell LineIC50 Value (µM)
A278015.5
MCF-720.3

Mechanistic studies suggest that the compound may induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cell Cycle Disruption : It has been shown to cause cell cycle arrest in cancer cells, preventing their division and growth.
  • Tubulin Interaction : Molecular docking studies indicate that the compound binds to the colchicine site on tubulin, inhibiting its polymerization .

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

  • Antimicrobial Efficacy : A study found that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The most sensitive strain was Enterobacter cloacae, while E. coli showed resistance .
  • Cancer Cell Studies : Research involving various cancer cell lines highlighted its ability to induce apoptosis and inhibit tumor growth through mechanisms involving tubulin disruption .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide?

The synthesis typically involves sequential coupling of oxalyl chloride derivatives with amine precursors. For example:

  • Step 1 : React 4-methoxyphenethylamine with oxalyl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane, followed by neutralization with a base such as triethylamine .
  • Step 2 : Couple the intermediate with a pre-synthesized 3-tosyl-1,3-oxazinan-2-ylmethylamine. Tosyl group stability under basic conditions is critical; reactions are often conducted at 0–25°C to prevent sulfonamide cleavage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>90% by HPLC) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional group integrity. For example, the 4-methoxyphenethyl group shows a singlet at δ3.76–3.81 ppm for the methoxy protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-APCI-MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks near 1670–1700 cm1^{-1} confirm oxalamide carbonyl stretches .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis of this compound?

  • Solvent Selection : Replace dichloromethane with THF or dioxane for better solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and reduce side reactions .
  • Temperature Control : Maintain reactions at 0–5°C during tosyl group incorporation to avoid decomposition .
  • Continuous Flow Systems : For industrial-scale production, flow chemistry reduces reaction time and improves reproducibility .

Q. What strategies resolve contradictory biological activity data across different assays?

  • Assay-Specific Variables : Test solubility in DMSO vs. aqueous buffers; poor solubility may artificially reduce activity in cell-based assays .
  • Metabolic Stability : Use liver microsome assays to check for rapid degradation, which might explain discrepancies between in vitro and in vivo results .
  • Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with intended targets like enzymes or receptors .

Q. How do structural modifications (e.g., tosyl group replacement) affect biological activity?

  • Tosyl Group : The sulfonyl group enhances electrophilicity, critical for covalent inhibition (e.g., targeting cysteine residues in enzymes). Replacement with mesityl or phenylsulfonyl groups alters steric bulk and electron-withdrawing effects, impacting potency .
  • Oxazinan Ring : Modifying ring substituents (e.g., chlorine or methoxy groups) improves membrane permeability, as seen in analogs with logP values optimized for blood-brain barrier penetration .
  • Oxalamide Core : Substituting the oxalamide with malonamide reduces hydrogen-bonding capacity, often diminishing target affinity .

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV gp120 (relevant for antiviral studies) .
  • ADMET Prediction : Tools like SwissADME estimate parameters like logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition risk .
  • MD Simulations : Assess conformational stability of the oxazinan ring in aqueous vs. lipid environments to guide prodrug design .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy for this compound?

  • Pharmacokinetic Limitations : Low oral bioavailability (<20%) due to poor absorption or first-pass metabolism. Solutions include prodrug strategies (e.g., esterification of hydroxyl groups) .
  • Off-Target Effects : Screen against panels of kinases or GPCRs to identify unintended interactions that mask therapeutic effects .
  • Species Variability : Test in multiple animal models; for example, murine CYP450 isoforms may metabolize the compound faster than human isoforms .

Methodological Best Practices

Q. How should researchers design dose-response studies for this compound?

  • Range : Test 5–8 concentrations spanning 0.1–100 μM, with triplicate measurements to ensure statistical power .
  • Controls : Include a positive control (e.g., known enzyme inhibitor) and vehicle control (DMSO ≤0.1%) .
  • Endpoint Selection : Use cell viability assays (MTT) for cytotoxicity and Western blotting for target engagement validation .

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